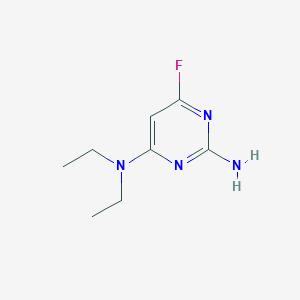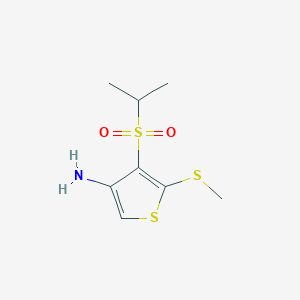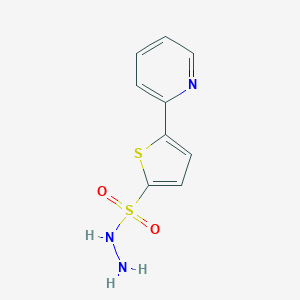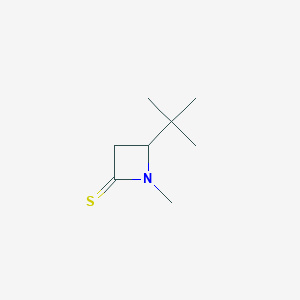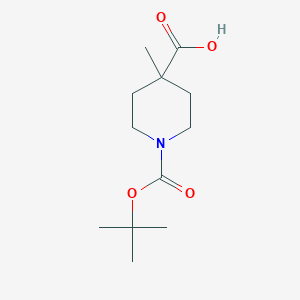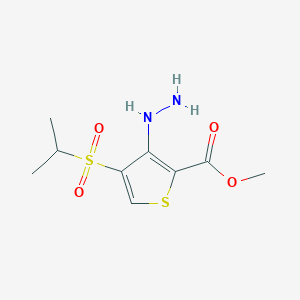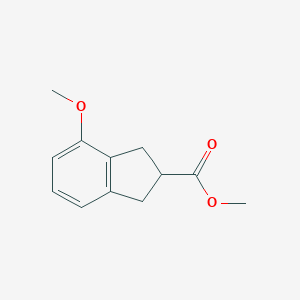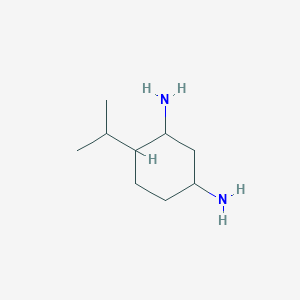![molecular formula C6H6ClNO3S2 B063090 (S)-6-Chlor-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin 1,1-dioxid CAS No. 160982-16-1](/img/structure/B63090.png)
(S)-6-Chlor-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin 1,1-dioxid
Übersicht
Beschreibung
(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (also known as 6-chloro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide) is a small molecule compound that has recently been studied for its potential therapeutic applications. It is a member of the thieno[3,2-e][1,2]thiazine family of compounds, which are known for their unique structural features and biological activities. 6-chloro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide has a variety of potential applications, including as an anti-inflammatory agent, an anti-cancer agent, and an anti-bacterial agent.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazinderivate, einschließlich der in Frage stehenden Verbindung, weisen nachweislich antimikrobielle Eigenschaften auf . Sie können das Wachstum von Bakterien und anderen Mikroorganismen hemmen, was sie potenziell nützlich für die Behandlung verschiedener Infektionskrankheiten macht .
Antivirale Aktivität
Neben ihren antimikrobiellen Eigenschaften haben Thiazinderivate auch antivirale Aktivität gezeigt . Dies deutet auf mögliche Anwendungen bei der Entwicklung von antiviralen Medikamenten hin .
Antihypertensive Eigenschaften
Thiazinderivate weisen nachweislich antihypertensive Eigenschaften auf . Dies bedeutet, dass sie möglicherweise zur Behandlung von Bluthochdruck eingesetzt werden könnten .
Antidiabetische Aktivität
Forschungen haben gezeigt, dass Thiazinderivate antidiabetische Eigenschaften haben könnten . Dies deutet auf mögliche Anwendungen bei der Behandlung und Bewältigung von Diabetes hin .
Antikrebs-Eigenschaften
Thiazinderivate haben sich im Bereich der Onkologie als vielversprechend erwiesen, wobei einige Verbindungen Antikrebs-Eigenschaften aufweisen
Wirkmechanismus
Target of Action
Thiazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer properties .
Mode of Action
Thiazine derivatives are known to interact with various biological targets, leading to their diverse pharmacological effects . For instance, some thiazine derivatives have been found to inhibit the prostaglandin-endoperoxide synthase enzyme , which plays a key role in the inflammatory response.
Biochemical Pathways
These could potentially include pathways related to inflammation, cell proliferation, and apoptosis .
Result of Action
Given the wide range of biological activities associated with thiazine derivatives, it is likely that the compound exerts multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
(4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJGKGNJDCLNPM-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(SC(=C2)Cl)S(=O)(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471786 | |
| Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160982-16-1, 138890-89-8 | |
| Record name | (4S)-6-Chloro-4-hydroxy-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


